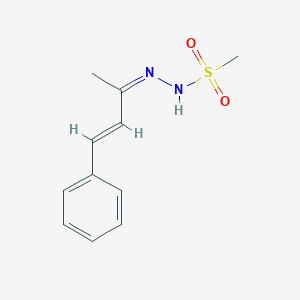![molecular formula C20H17ClN2O3 B3855462 N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3855462.png)
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide
Übersicht
Beschreibung
N-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide, also known as CFAH, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. CFAH is a hydrazide derivative that belongs to the class of furan compounds. It has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has been found to inhibit the activity of cyclooxygenase (COX), which is an enzyme that plays a role in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are associated with pain and fever. N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair. Inhibition of MMPs may be useful in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has also been found to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has been found to protect against oxidative stress and reduce the production of reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has several advantages for lab experiments. It is stable and can be easily synthesized using different methods. N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has also been found to be relatively non-toxic in animal studies. However, there are some limitations to using N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide in lab experiments. Its solubility in water is limited, which may affect its bioavailability. Additionally, more studies are needed to determine the optimal dosage and administration route for N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide.
Zukünftige Richtungen
There are several future directions for the study of N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide. One area of interest is the development of N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide derivatives with improved solubility and bioavailability. Another area of interest is the study of N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide in combination with other drugs for the treatment of cancer and other diseases. Additionally, more studies are needed to determine the long-term safety and efficacy of N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide in humans.
Wissenschaftliche Forschungsanwendungen
N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, antitumor, and antiviral properties. N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-14-2-8-17(9-3-14)25-13-20(24)23-22-12-18-10-11-19(26-18)15-4-6-16(21)7-5-15/h2-12H,13H2,1H3,(H,23,24)/b22-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHBTZLKYHHSA-UUYOSTAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(4-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855379.png)
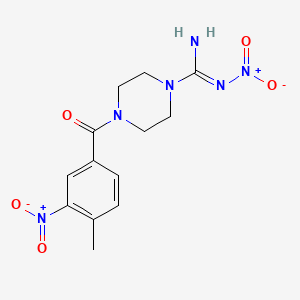
![2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3855390.png)
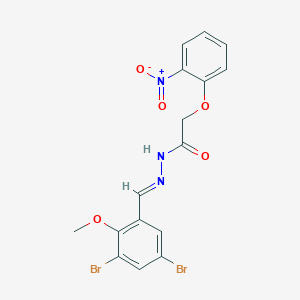
![4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid](/img/structure/B3855408.png)
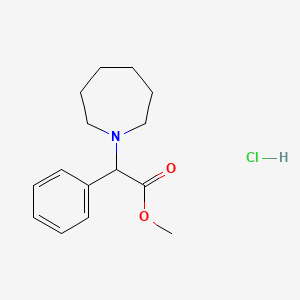
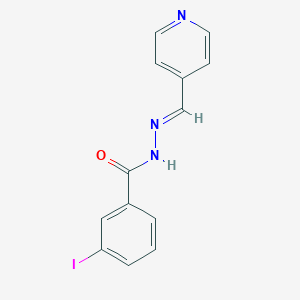
![2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855418.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3855423.png)

![(2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3855437.png)
![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855445.png)
